1-(3,5-dimethylphenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one
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Overview
Description
1-(3,5-dimethylphenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one is a synthetic organic compound that belongs to the class of pyrazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethylphenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfanyl group: This step may involve the reaction of a thiol with an electrophilic intermediate.
Attachment of the aryl groups: This can be done through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dimethylphenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: This could lead to the formation of sulfoxides or sulfones.
Reduction: This might reduce the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aryl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylphenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-dimethylphenyl)-3-{[2-(4-hydroxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one: Similar structure with a hydroxyl group instead of a methoxy group.
1-(3,5-dimethylphenyl)-3-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one: Similar structure with a chlorine atom instead of a methoxy group.
Uniqueness
The uniqueness of 1-(3,5-dimethylphenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group, for example, might enhance its lipophilicity and membrane permeability.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-14-10-15(2)12-17(11-14)23-9-8-22-20(21(23)25)27-13-19(24)16-4-6-18(26-3)7-5-16/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTNIIIEMAIERR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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